molecular formula C30H27N5O B11337282 [4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl](4-methylphenyl)methanone

[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl](4-methylphenyl)methanone

Cat. No.: B11337282
M. Wt: 473.6 g/mol
InChI Key: VIVWGCVUYIOAQY-UHFFFAOYSA-N
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Description

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(4-METHYLBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl groups and a piperazine ring attached to a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(4-METHYLBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(4-METHYLBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(4-METHYLBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(4-METHYLBENZOYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its potential as a multi-targeted kinase inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C30H27N5O

Molecular Weight

473.6 g/mol

IUPAC Name

[4-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C30H27N5O/c1-22-12-14-24(15-13-22)30(36)34-18-16-33(17-19-34)28-27-26(23-8-4-2-5-9-23)20-35(29(27)32-21-31-28)25-10-6-3-7-11-25/h2-15,20-21H,16-19H2,1H3

InChI Key

VIVWGCVUYIOAQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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